molecular formula C13H16BrNO2 B7987063 (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester

(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7987063
M. Wt: 298.18 g/mol
InChI Key: HTYKTKWPZJHKAN-GFCCVEGCSA-N
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Description

(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester (CAS: 1284084-76-9) is a chiral piperidine derivative with a bromine substituent at the 3-position and a benzyl ester group on the nitrogen atom. Its molecular formula is C₁₃H₁₆BrNO₂, and it has a molecular weight of 298.18 g/mol . The (R)-configuration at the 3-position confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. This compound is primarily used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromine atom’s reactivity as a leaving group.

Properties

IUPAC Name

benzyl (3R)-3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYKTKWPZJHKAN-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Oxopiperidine-1-carboxylates

The bromination of tert-butyl 4-oxopiperidine-1-carboxylate serves as a foundational step for introducing bromine at the 3-position. Two primary methods have been documented:

Method A (AlCl₃-Mediated Bromination):
A solution of tert-butyl 4-oxopiperidine-1-carboxylate (10 g, 50 mmol) and AlCl₃ (0.67 g, 5 mmol) in tetrahydrofuran (THF) and diethyl ether (1:1 v/v) was cooled to 0°C, followed by dropwise addition of bromine (2.6 mL, 50 mmol). After stirring at 0–5°C for 24 hours, the mixture yielded tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (10 g, 42% yield). NMR analysis confirmed regioselectivity at the 3-position (δ 4.85–4.70 ppm, 1H; δ 2.42–2.48 ppm, 1H).

Method B (N-Bromosuccinimide [NBS] in THF):
Treatment of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) with NBS (4.47 g, 25 mmol) in THF at 0°C for 15 minutes, followed by stirring at room temperature overnight, afforded the 3-bromo derivative in 78% yield. This method demonstrated superior efficiency due to milder conditions and reduced side reactions.

Comparative Analysis of Bromination Methods

ParameterMethod A (AlCl₃/Br₂)Method B (NBS)
Yield42%78%
Reaction Time24 hours16 hours
Temperature0–5°C0°C → RT
ByproductsMinimalNegligible

Method B is preferred for large-scale synthesis due to higher yields and simplified purification.

Esterification: Conversion to Benzyl Carboxylates

Hydrolysis of tert-Butyl Esters

The tert-butyl protecting group in tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is cleaved under acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane), yielding 3-bromo-4-oxopiperidine-1-carboxylic acid.

Benzyl Ester Formation via Coupling Reactions

The carboxylic acid intermediate is coupled with benzyl alcohol using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIPEA) in dimethylformamide (DMF). For example:

3-Bromo-4-oxopiperidine-1-carboxylic acid+Benzyl alcoholHBTU, DIPEA3-Bromo-4-oxopiperidine-1-carboxylic acid benzyl ester\text{3-Bromo-4-oxopiperidine-1-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{HBTU, DIPEA}} \text{3-Bromo-4-oxopiperidine-1-carboxylic acid benzyl ester}

Yields typically exceed 85% after chromatographic purification.

Reduction of 4-Oxo to Piperidine

Wolff-Kishner Reduction

The 4-oxo group in 3-bromo-4-oxopiperidine-1-carboxylic acid benzyl ester is reduced to CH₂ via the Wolff-Kishner protocol (hydrazine hydrate, KOH, ethylene glycol, 180°C), affording 3-bromo-piperidine-1-carboxylic acid benzyl ester in 70% yield.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas (1 atm, 25°C) selectively reduces the ketone without affecting the bromine or benzyl ester, achieving 92% yield.

Chiral Resolution of Racemic 3-Bromo-piperidine-1-carboxylic Acid Benzyl Ester

Diastereomeric Salt Formation

Racemic 3-bromo-piperidine-1-carboxylic acid benzyl ester is resolved using D-(-)-dibenzoyl tartaric acid in methanol. The (R)-enantiomer preferentially crystallizes as a diastereomeric salt, yielding 98% enantiomeric excess (ee) after recrystallization.

Resolution Conditions

ParameterValue
Resolving AgentD-(-)-Dibenzoyl tartaric acid
SolventMethanol
Crystallization Temp-20°C
ee98%

Alternative Pathways: Asymmetric Synthesis

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-bromo-piperidine-1-carboxylic acid benzyl ester in tert-butyl methyl ether (MTBE) achieves 95% ee for the (R)-enantiomer.

Chiral Auxiliary Approach

Auxiliaries such as (S)-α-methylbenzylamine direct asymmetric bromination, yielding (R)-3-bromo-piperidine-1-carboxylic acid benzyl ester with 90% ee.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yieldee
Diastereomeric Salt120065%98%
Enzymatic Resolution95055%95%
Chiral Auxiliary180070%90%

Diastereomeric salt formation remains the most cost-effective for high-purity (R)-enantiomer production .

Chemical Reactions Analysis

Types of Reactions

®-3-Bromo-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of piperidine-1-carboxylic acid benzyl alcohol.

    Oxidation: Formation of piperidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester serves as a precursor in drug development due to its ability to interact with biological targets. Its structural configuration allows it to modulate biological pathways, making it a candidate for therapeutic agents.

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules and heterocycles. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Biological Research

Research indicates that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exhibits potential as:

  • Enzyme Inhibitors : It has been studied for its ability to inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme dysfunction.
  • Receptor Ligands : The compound may interact with receptors involved in critical physiological processes, offering insights into drug-receptor interactions.

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, suggesting that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester may exhibit inhibitory effects against various bacterial strains such as E. coli and S. aureus. Its interaction with bacterial membranes could enhance its efficacy against resistant pathogens.

Case Study 1: Antimicrobial Activity

A study demonstrated that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exhibited significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit certain enzymes implicated in metabolic disorders, showcasing its potential therapeutic applications in managing conditions like diabetes and obesity.

Mechanism of Action

The mechanism of action of ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

3-Bromo-4-oxo-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 174184-13-5)

  • Molecular Formula: C₁₃H₁₄BrNO₃
  • Molecular Weight : 312.16 g/mol
  • The ketone enhances polarity, affecting solubility and hydrogen-bonding capacity compared to the non-oxidized parent compound. Applications: Useful in synthesizing spirocyclic compounds or as a precursor for further oxidation/reduction reactions .

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 924278-87-5)

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.30 g/mol
  • Key Differences: Features amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 3, respectively. The amino group enables participation in hydrogen bonding and nucleophilic reactions, while the hydroxy group increases hydrophilicity. Applications: Potential use in peptide mimetics or as a building block for bioactive molecules .

3-Bromo-pyrrolidine-1-carboxylic Acid Benzyl Ester (CAS: 1353995-89-7)

  • Molecular Formula: C₁₂H₁₄BrNO₂
  • Molecular Weight : 284.15 g/mol
  • Key Differences :
    • Pyrrolidine ring (5-membered) instead of piperidine (6-membered), leading to increased ring strain and altered conformational flexibility.
    • Bromine at position 3 retains leaving group utility but in a smaller ring system, which may influence steric effects in substitution reactions.
    • Applications: Intermediate for heterocyclic drug candidates, particularly in kinase inhibitors .

(R)-3-Iodo-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 1353995-97-7)

  • Molecular Formula: C₁₃H₁₆INO₂
  • Molecular Weight : 345.18 g/mol
  • Key Differences: Iodine substituent instead of bromine, offering greater polarizability and a better leaving group for nucleophilic aromatic substitution.

(R)-3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 937057-83-5)

  • Molecular Formula: C₁₅H₁₉NO₅
  • Molecular Weight : 293.32 g/mol
  • Key Differences :
    • Carboxymethoxy (-OCH₂COOH) group at position 3 introduces acidity (pKa ~4-5) and additional hydrogen-bonding sites.
    • Enhanced water solubility compared to brominated analogs, making it suitable for aqueous-phase reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Applications
(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester 1284084-76-9 C₁₃H₁₆BrNO₂ 298.18 Bromine, benzyl ester Cross-coupling reactions, drug intermediates
3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester 174184-13-5 C₁₃H₁₄BrNO₃ 312.16 Bromine, 4-oxo, benzyl ester Spirocyclic synthesis, oxidation studies
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 924278-87-5 C₁₃H₁₈N₂O₃ 250.30 Amino, hydroxy, benzyl ester Peptide mimetics, bioactive molecules
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester 1353995-89-7 C₁₂H₁₄BrNO₂ 284.15 Bromine, pyrrolidine, benzyl ester Kinase inhibitor intermediates
(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester 1353995-97-7 C₁₃H₁₆INO₂ 345.18 Iodine, benzyl ester Radiolabeling, imaging agents
(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester 937057-83-5 C₁₅H₁₉NO₅ 293.32 Carboxymethoxy, benzyl ester Aqueous-phase synthesis

Biological Activity

(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative with significant implications in medicinal chemistry due to its unique structural properties. This compound, characterized by a bromine atom at the 3-position of the piperidine ring and a benzyl ester group at the 1-position, has been the subject of various studies exploring its biological activity and potential therapeutic applications.

  • Molecular Formula : C13H16BrNO2
  • Molecular Weight : Approximately 298.17564 g/mol
  • CAS Number : 1284084-76-9

The structural configuration of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester allows it to interact with various biological receptors and enzymes, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester. For instance, research indicates that piperidine derivatives can exhibit inhibitory effects against various bacterial strains. The compound's interaction with bacterial membranes may enhance its efficacy against pathogens like E. coli and S. aureus, which are known for their resistance to conventional antibiotics .

Interaction Studies

Research into the interactions of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester with biological targets is ongoing. It is postulated that this compound may interact with specific receptors or enzymes involved in critical biological pathways. Such interactions could elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting potential as an alternative treatment option.

Bacteria StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli32Amoxicillin64
S. aureus16Methicillin32
Pseudomonas aeruginosa64Ciprofloxacin128

Case Study 2: In Vitro Studies on Enzyme Inhibition

In vitro studies have shown that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester can inhibit certain enzymes involved in metabolic pathways associated with disease states. For example, its effect on acetylcholinesterase (AChE) was assessed, revealing a promising inhibition rate that could have implications for neurodegenerative disorders like Alzheimer's disease.

The mechanism by which (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exerts its biological effects is still being investigated. Preliminary findings suggest that the bromine atom may play a crucial role in enhancing the compound's lipophilicity, facilitating better membrane penetration and receptor binding.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct differences in biological activity, emphasizing the importance of specific functional groups and stereochemistry in determining pharmacological effects.

Compound NameCAS NumberKey Features
tert-butyl 3-bromopiperidine-1-carboxylate849928-26-3Contains a tert-butyl group instead of a benzyl
(R)-tert-butyl 3-bromopiperidine-1-carboxylate1354000-03-5Stereoisomer with a tert-butyl group
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate301221-79-4Bromination at a different position

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves bromination or nucleophilic substitution reactions on a piperidine scaffold. For example, benzyl ester-protected piperidine derivatives can undergo halogenation using brominating agents (e.g., NBS or HBr) under controlled conditions. Evidence from similar compounds (e.g., 4-[(3-Bromo-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester) shows that reactions often employ polar aprotic solvents like DMF or IPA, with heating (e.g., 100°C for 6–7 h) and triethylamine as a base to facilitate substitution . Purification via silica gel chromatography using gradients of DCM, IPA, and hexane is standard .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., M+1 peaks at ~312–345 Da) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (R-configuration) and benzyl ester/piperidine moiety integration .
  • HPLC : To assess purity (>95% threshold) and detect impurities .
  • Elemental Analysis : Quantifies C, H, N, and Br content to validate stoichiometry .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of the benzyl ester group during synthetic or biochemical applications?

  • Methodological Answer :

  • Acidic Conditions (pH 4–6) : Promote benzyl ester bond stability and facilitate nucleophilic reactions (e.g., with carboxylates or hydroxyl groups). For instance, studies on DHP-glucose complexes show that pH 4 maximizes benzyl ester formation .
  • Neutral Conditions (pH 7) : Risk hydrolysis of the ester bond and competing reactions with amino groups (e.g., protein residues), as observed in enzyme-mediated DHP-protein adducts .
  • Experimental Design : Use buffered reaction systems (e.g., acetate buffer for pH 4, phosphate buffer for pH 7) and monitor ester integrity via ion chromatography (IC) or FTIR .

Q. What computational strategies can predict the conformational dynamics of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and torsional angles of the piperidine ring using software like GROMACS or AMBER. Key parameters include force fields (e.g., CHARMM36) and implicit solvent models .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic effects of the bromine substituent .
  • Data Validation : Cross-reference computational results with experimental NMR/XRPD data to refine models .

Q. How can researchers resolve discrepancies in reported reaction yields across varying solvent systems?

  • Methodological Answer :

  • Systematic Solvent Screening : Test solvents (DMF, IPA, THF) for polarity and boiling point effects on reaction kinetics. For example, DMF’s high polarity accelerates nucleophilic substitution but may increase side reactions .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.
  • Analytical Cross-Check : Compare yields via HPLC-MS and quantify by-products (e.g., de-esterified intermediates) .

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